molecular formula C24H24N2O3S B11355882 N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11355882
M. Wt: 420.5 g/mol
InChI Key: OLPWJXFZZBVPKP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a dibenzo[c,e][1,2]thiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of the 2,4-dimethylphenyl and 9-ethyl groups further adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 9-ethyl group: This step may involve alkylation reactions using ethylating agents.

    Attachment of the 2,4-dimethylphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its complex structure.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, altering their activity. The dibenzo[c,e][1,2]thiazine core may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the 9-ethyl group.

    N-(2,4-dimethylphenyl)-2-(9-methyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Contains a 9-methyl group instead of 9-ethyl.

Uniqueness

The presence of the 9-ethyl group and the specific substitution pattern on the aromatic rings make N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide unique. These structural features may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C24H24N2O3S/c1-4-18-10-12-22-20(14-18)19-7-5-6-8-23(19)30(28,29)26(22)15-24(27)25-21-11-9-16(2)13-17(21)3/h5-14H,4,15H2,1-3H3,(H,25,27)

InChI Key

OLPWJXFZZBVPKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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